molecular formula C9H5BrFNO2 B13709297 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid

5-Bromo-6-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B13709297
M. Wt: 258.04 g/mol
InChI Key: XCPAAORUBSZRLP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-indole-2-carboxylic acid (CAS: 1781582-42-0) is a halogenated indole derivative characterized by a bromine atom at position 5, a fluorine atom at position 6, and a carboxylic acid group at position 2 of the indole ring . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors where halogen substituents enhance binding affinity or modulate pharmacokinetic properties. Its molecular formula is C₉H₅BrFNO₂, with a molecular weight of 274.05 g/mol. The presence of electron-withdrawing halogens (Br and F) influences its reactivity, solubility, and stability, making it valuable for further functionalization, such as amide bond formation (e.g., in carboxamide derivatives) .

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

5-bromo-6-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14)

InChI Key

XCPAAORUBSZRLP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions. The carboxylic acid group can be introduced via carboxylation reactions.

For instance, the Fischer indole synthesis can be employed to construct the indole core. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions . Subsequent bromination and fluorination steps can be carried out using bromine and fluorine reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-6-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-6-fluoro-1H-indole-2-carboxylic acid can be contextualized by comparing it with analogs differing in halogen type, position, or substituents. Below is a detailed analysis supported by data from patents, synthesis studies, and similarity assessments:

Halogen Substitution Patterns

a. Bromo-Chloro Analogs

  • 5-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS: 934660-16-9): Similarity: 0.91 (structural similarity score) . Key Differences: Chlorine at position 6 instead of fluorine. Synthetic Utility: Chloro-substituted analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to chlorine’s compatibility with palladium catalysts .

b. Fluoro-Chloro Positional Isomers

  • 7-Bromo-5-chloro-1H-indole-2-carboxylic acid (CAS: 952959-39-6):
    • Similarity : 0.89 .
    • Key Differences : Bromine at position 7 and chlorine at position 3. The shifted halogen positions disrupt the electronic distribution across the indole ring, which could affect binding to biological targets like kinase enzymes .
Carboxylic Acid Derivatives

a. Ethyl Esters

  • Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (CAS: 1923237-13-1):
    • Similarity : 0.85 .
    • Key Differences : Ethyl ester group replaces the carboxylic acid. This modification increases lipophilicity, enhancing membrane permeability in drug discovery contexts .

b. Carboxamide Derivatives

  • 5-Bromo-6-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 74b):
    • Synthesis : Derived from 5-bromo-6-fluoro-1H-indole-2-carboxylic acid via amidation with methyl-phenylamine .
    • Properties : LC/MS mass (m/z 347 [M+H]⁺) and retention time (1.06 min) indicate higher molecular weight and altered polarity compared to the parent carboxylic acid .
  • 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b):
    • Key Difference : Fluorine at position 7 instead of 4. This positional isomer exhibits distinct LC/MS retention time (3.17 min vs. 1.06 min for 74b), suggesting differences in hydrophobicity .
Structural Similarity and Druglikeness

A quantitative comparison of similarity scores (via Tanimoto coefficients) highlights analogs with high structural overlap:

Compound CAS Number Similarity Score Key Substituent Differences
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid 1781582-42-0 1.00 (Reference)
5-Bromo-6-chloro-1H-indole-2-carboxylic acid 934660-16-9 0.91 Cl at position 6
7-Bromo-5-chloro-1H-indole-2-carboxylic acid 952959-39-6 0.89 Br at 7, Cl at 5
5-Bromo-1H-indole-2-carboxylic acid 7254-19-5 0.83 No F or Cl at position 6

Data adapted from structural similarity assessments .

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